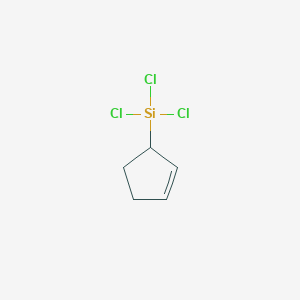

(2-Cyclopentenyl)trichlorosilane

Description

Properties

IUPAC Name |

trichloro(cyclopent-2-en-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUONVDCYZRRDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472152 | |

| Record name | (2-cyclopentenyl)trichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-09-0 | |

| Record name | (2-cyclopentenyl)trichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrosilylation Reaction of Trichlorosilane with Cyclopentene

The most established and efficient method for preparing (2-Cyclopentenyl)trichlorosilane is the hydrosilylation reaction between trichlorosilane and cyclopentene catalyzed by a platinum compound, typically chloroplatinic acid. This method overcomes the limitations of prior art methods such as the direct chlorination and Grignard methods, which suffer from lower selectivity and yield.

Reaction Overview

- Reactants: Trichlorosilane (HSiCl3) and cyclopentene (C5H8)

- Catalyst: Chloroplatinic acid (H2PtCl6) or chlorine-deficient chloroplatinic acid with specific chlorine-to-platinum atomic ratio (0.001 to 0.1)

- Reaction Type: Hydrosilylation (addition of Si-H bond across the double bond of cyclopentene)

- Reaction Conditions:

- Molar ratio of cyclopentene to trichlorosilane: 0.6 to 1.5 (preferably 0.9 to 1.1)

- Temperature: 50°C to 80°C (preferably slightly above the boiling point of the mixture)

- Pressure: 2 to 10 kg/cm² gauge, in a closed pressurizable vessel

- Catalyst concentration: 1 to 1000 ppm by weight (preferably 10 to 500 ppm platinum based on total reactants)

- Reaction time: Typically 30 to 50 hours for completion

Reaction Procedure

The reaction mixture is prepared by mixing trichlorosilane, cyclopentene, and the platinum catalyst under an inert atmosphere. The mixture is then heated in a sealed vessel to maintain the required pressure and temperature conditions. The platinum catalyst promotes the selective addition of the trichlorosilane across the cyclopentene double bond, yielding (2-Cyclopentenyl)trichlorosilane quantitatively.

Advantages

- High selectivity and yield

- Avoids side reactions common in direct chlorination or Grignard synthesis

- Controlled reaction conditions minimize by-products

- Scalable for industrial production

Representative Data Table: Reaction Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Cyclopentene : Trichlorosilane molar ratio | 0.6 – 1.5 (preferably 0.9 – 1.1) | Optimal for productivity |

| Catalyst (chloroplatinic acid) concentration | 1 – 1000 ppm (preferably 10 – 500 ppm) | Based on total weight of reactants |

| Reaction temperature | 50°C – 80°C | At least 1°C above boiling point |

| Reaction pressure | 2 – 10 kg/cm² gauge | Closed vessel required |

| Reaction time | 30 – 50 hours | Completion typically within 30 hours |

| Yield | Quantitative (~100%) | Confirmed by GC-MS and IR analysis |

Alternative Preparation Routes and Related Processes

While the hydrosilylation method is predominant, other routes exist but are less favored due to complexity or lower efficiency.

Direct Chlorination and Grignard Methods

- Direct Chlorination: Involves chlorination of silicon or silicon hydrides but often produces mixtures of chlorosilanes, requiring extensive purification.

- Grignard Method: Reacts cyclopentyl magnesium halide with silicon tetrachloride, but suffers from lower selectivity and yields, and involves handling sensitive reagents.

These methods are largely superseded by the hydrosilylation approach due to their operational difficulties and lower product purity.

Post-Synthesis Functionalization

Following preparation of (2-Cyclopentenyl)trichlorosilane, further reactions such as alcoholysis can be performed to yield alkoxy derivatives (e.g., alkoxy cyclopentyl diethoxysilanes). These transformations typically involve:

- Reaction with alcohols (e.g., ethanol, sec-butyl alcohol, tert-butyl alcohol)

- Catalysis by bases such as sodium ethoxide

- Controlled reflux and distillation to isolate products

These subsequent steps are important for tailoring the compound's properties for specific applications in materials science.

Experimental Examples from Patent Literature

Several patents detail the preparation of (2-Cyclopentenyl)trichlorosilane via hydrosilylation:

| Example | Reactants (g) | Catalyst (μl) | Temperature (°C) | Time (min) | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclopentene: 13.0 (0.191 mol), Trichlorosilane: 23.5 (0.173 mol) | 25 μl of 0.077 M chloroplatinic acid in isopropanol | 150 | 30 | Quantitative | Autoclave stirring method |

| 2 | Cyclopentene: 15.0 (0.220 mol), Trichlorosilane: 26.9 (0.198 mol) | 25 μl same catalyst | 150 | 30 | Quantitative | Consistent results across batches |

These examples confirm the reproducibility and efficiency of the hydrosilylation method under controlled conditions.

Mechanistic and Catalytic Considerations

- The platinum catalyst facilitates the addition of the silicon-hydrogen bond across the alkene double bond.

- The choice of catalyst and its chlorine content influences activity and selectivity.

- The reaction temperature must be carefully controlled to avoid side reactions or catalyst deactivation.

- The molar ratio of reactants affects conversion efficiency and ease of product isolation.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Hydrosilylation | Platinum-catalyzed addition of HSiCl3 to cyclopentene | High yield, selectivity, scalable | Requires expensive catalyst, pressure vessel |

| Direct Chlorination | Chlorination of silicon/hydrides | Simpler reagents | Low selectivity, complex purification |

| Grignard Reaction | Reaction of cyclopentyl magnesium halide with SiCl4 | Established organometallic route | Sensitive reagents, lower yield |

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentenyl)trichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Cyclopentenyl)trichlorosilane include:

Alkyl or Aryl Halides: Used in substitution reactions to replace chlorine atoms.

Alkenes or Alkynes: Used in hydrosilylation reactions to form new silicon-carbon bonds.

Major Products Formed

The major products formed from the reactions of (2-Cyclopentenyl)trichlorosilane include various organosilicon compounds with different functional groups, depending on the reagents and reaction conditions used .

Scientific Research Applications

It appears that "(2-Cyclopentenyl)trichlorosilane" is not a widely documented compound in the provided search results. However, the search results do provide information on trichlorosilane and related compounds, which can be used to infer potential applications and properties of (2-Cyclopentenyl)trichlorosilane.

Trichlorosilane (HSiCl3) is a basic ingredient in the production of purified polysilicon and is frequently used in the synthesis of silicon-containing organic compounds . Trichlorosilane can be used in a chemical vapor deposition process such as the Siemens process .

Potential Applications of (2-Cyclopentenyl)trichlorosilane

Given the properties and applications of trichlorosilane and related compounds, here are some potential applications for (2-Cyclopentenyl)trichlorosilane:

- Precursor in Organosilicon Synthesis: Trichlorosilane is used as a precursor to create other organosilicon compounds via hydrosilylation . (2-Cyclopentenyl)trichlorosilane could potentially be used in similar reactions to introduce a cyclopentenyl group into organosilicon compounds.

- Surface Modification: Organosilicon compounds like octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) are used in surface science and nanotechnology to form self-assembled monolayers . These layers can decrease surface energy and reduce sticking, and are used as coatings for MEMS, microfabricated stamps for nanoimprint lithography, and in injection molding tools . (2-Cyclopentenyl)trichlorosilane may have the potential to be used for similar applications where the cyclopentenyl group could impart specific properties to the surface.

- Organic Synthesis: Trichlorosilane can be used in the conversion of benzoic acids to toluene derivatives . It is also a reagent in various organic transformations. (2-Cyclopentenyl)trichlorosilane might find use in organic synthesis where the cyclopentenyl group is needed.

- Production of Cyclopentyl-Substituted Silanes: Trichlorosilanes can be used to produce cyclopentyl-substituted silanes . For example, cyclopentyl trichlorosilane can be prepared by reacting cyclopentene with trichlorosilane . These compounds can then be used to create silanetriols and other complex structures .

Safety Considerations

Trichlorosilane is corrosive and can cause severe skin and eye irritation and burns . Inhalation can irritate the nose, throat, and lungs, potentially leading to pulmonary edema . When handling (2-Cyclopentenyl)trichlorosilane, appropriate safety measures should be taken, including wearing protective clothing and respirators, and ensuring proper ventilation .

Mechanism of Action

The mechanism of action of (2-Cyclopentenyl)trichlorosilane involves the reactivity of the silicon-chlorine bonds and the cyclopentenyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the replacement of chlorine atoms with other functional groups . Additionally, the compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across double or triple bonds in alkenes or alkynes .

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The molecular structure of trichlorosilanes significantly influences their physical properties. Below is a comparative analysis of key compounds:

Table 1: Molecular and Physical Properties

*Calculated based on molecular formula.

Key Observations :

- Cyclopentyltrichlorosilane and 2-(Bicycloheptyl)trichlorosilane share identical density and boiling points, likely due to similar steric bulk despite differing ring structures.

- Methyltrichlorosilane has the lowest molecular weight and highest boiling point, attributed to its simpler structure and stronger intermolecular forces.

- Dichlorophenyl Trichlorosilane is distinguished by its aromatic substituent, contributing to higher molecular weight and distinct reactivity .

Key Observations :

- Allyl Trichlorosilane is pivotal in catalytic allylation reactions, enabling enantioselective synthesis .

- Methyltrichlorosilane ’s simplicity makes it a staple in silicone production, while cyclopentyl and bicycloheptyl variants are tailored for surface coatings requiring enhanced hydrophobicity or thermal stability.

- Dichlorophenyl Trichlorosilane ’s aromatic group may improve adhesion in silicone resins but poses significant handling challenges due to corrosivity .

Key Observations :

- Dichlorophenyl Trichlorosilane is the most hazardous, requiring full protective equipment .

Biological Activity

(2-Cyclopentenyl)trichlorosilane is a silane compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

(2-Cyclopentenyl)trichlorosilane can be represented by the following chemical structure:

The compound features a cyclopentene ring substituted with a trichlorosilane group, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that silanes, including (2-Cyclopentenyl)trichlorosilane, may exhibit antimicrobial properties. A study on related compounds showed that silanes can disrupt bacterial cell membranes, leading to cell lysis. This suggests that (2-Cyclopentenyl)trichlorosilane could potentially possess similar antimicrobial effects.

Case Study: Antimicrobial Testing

- Method : Agar diffusion assays were conducted to evaluate the antimicrobial activity of (2-Cyclopentenyl)trichlorosilane against various bacterial strains.

- Results : Inhibition zones were measured, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| MRSA | 12 |

| VREF | 10 |

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of (2-Cyclopentenyl)trichlorosilane. Preliminary studies have shown varying degrees of cytotoxic effects on mammalian cell lines.

Research Findings

- Cell Lines Tested : HeLa and NIH 3T3 cells.

- Results : The compound exhibited IC50 values indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| NIH 3T3 | 30 |

The proposed mechanism of action for the biological activity of (2-Cyclopentenyl)trichlorosilane involves:

- Membrane Disruption : Similar to other silanes, it may interact with lipid bilayers, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species Generation : The trichlorosilane moiety can lead to oxidative stress in cells, contributing to cytotoxicity.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety of exposure to (2-Cyclopentenyl)trichlorosilane. Notably, a case study reported human exposure during an industrial accident involving trichlorosilane spills.

Case Summary

- Incident : Three workers exposed to trichlorosilane reported mild respiratory symptoms and skin irritation.

- Outcome : All patients were treated symptomatically and discharged without long-term complications, indicating low acute toxicity but highlighting the need for safety protocols in handling silanes.

Q & A

Q. How should researchers contextualize conflicting findings on trichlorosilane combustion byproducts?

- Methodological Answer : Contradictions often arise from incomplete combustion or variable oxygen availability. Systematic reviews (Cochrane-style) combining lab-scale fire tests and computational combustion models can reconcile discrepancies . For example, trichlorosilane fires predominantly release HCl and silicon oxides, but carbon oxide formation depends on auxiliary fuel presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.